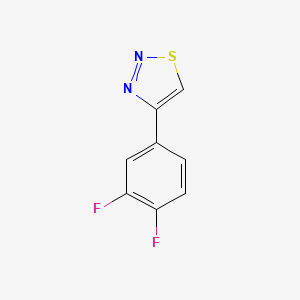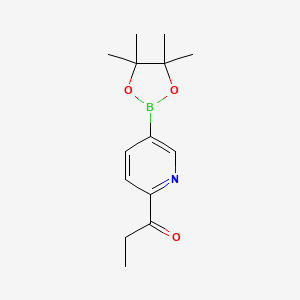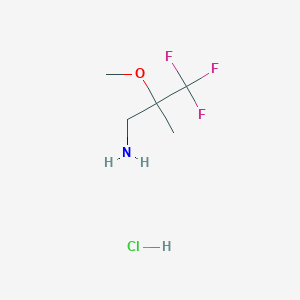![molecular formula C13H11ClO2 B2872634 [2-(3-Chlorophenoxy)phenyl]methanol CAS No. 478032-36-9](/img/structure/B2872634.png)
[2-(3-Chlorophenoxy)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Chlorophenoxy)phenyl]methanol is an organic compound that features a chlorophenoxy group attached to a phenylmethanol structure
准备方法
Synthetic Routes and Reaction Conditions: [2-(3-Chlorophenoxy)phenyl]methanol can be synthesized through the reaction of 3-chlorophenol with benzyl chloride under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. This often involves optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: [2-(3-Chlorophenoxy)phenyl]methanol undergoes a variety of reactions including oxidation, reduction, and substitution. For instance:
Oxidation: : The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: : Reduction of the compound can lead to the formation of [2-(3-Chlorophenoxy)phenyl]methane.
Substitution: : The chlorine atom on the phenoxy group can be substituted with other groups via nucleophilic substitution reactions.
Oxidation: : Agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are typically used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like sodium ethoxide or other nucleophiles in an appropriate solvent are used.
Major Products: The major products formed from these reactions vary depending on the reagents and conditions employed, leading to compounds such as [2-(3-Chlorophenoxy)phenyl]aldehyde, [2-(3-Chlorophenoxy)phenyl]carboxylic acid, or [2-(3-Chlorophenoxy)phenyl]methane.
科学研究应用
Chemistry: In the field of chemistry, [2-(3-Chlorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the creation of various organic compounds.
Biology: Biologically, this compound can be utilized in studies related to enzyme interactions and inhibitor design due to its specific structural features.
Medicine: Medicinal research explores its potential as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that is beneficial in drug development.
Industry: Industrially, this compound finds application in the manufacturing of agrochemicals, polymers, and specialty chemicals. Its functionality is exploited to modify properties of end products.
作用机制
The mechanism by which [2-(3-Chlorophenoxy)phenyl]methanol exerts its effects is primarily related to its ability to interact with different molecular targets. The chlorophenoxy and phenylmethanol groups allow it to bind to various enzymes and receptors, affecting their activity and function.
Molecular Targets and Pathways:Enzymes: : It may act as an inhibitor or substrate for enzymes involved in metabolic pathways.
Receptors: : Binding to specific receptors can modulate signaling pathways, influencing biological responses.
相似化合物的比较
Similar Compounds:
[4-(3-Chlorophenoxy)phenyl]methanol
[2-(4-Chlorophenoxy)phenyl]methanol
[2-(3-Bromophenoxy)phenyl]methanol
Uniqueness: Compared to its analogs, [2-(3-Chlorophenoxy)phenyl]methanol offers unique reactivity due to the position of the chlorine atom, influencing its chemical behavior and applications. Its versatility in undergoing various reactions and potential in different fields set it apart from related compounds.
属性
IUPAC Name |
[2-(3-chlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLAPLNUVVWDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B2872552.png)

![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)
![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)
![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)


![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)
![6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2872569.png)


![4-[(2-Chloro-6-fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2872573.png)
![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)
